

5-Butyl-2-methylpyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Butyl-2-methylpyridine**

Cat. No.: **B1582454**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **5-Butyl-2-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butyl-2-methylpyridine, a substituted pyridine derivative, is a versatile heterocyclic compound with significant applications in organic synthesis. Its unique molecular architecture, characterized by a pyridine core functionalized with a butyl and a methyl group, imparts a combination of hydrophobicity and reactivity that makes it a valuable intermediate. This guide provides a comprehensive overview of its core chemical and physical properties, spectral characteristics, reactivity, and established applications, with a focus on its role as a building block in the development of pharmaceuticals and agrochemicals. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Molecular Structure and Identification

5-Butyl-2-methylpyridine is an aromatic heterocyclic organic compound.^[1] The structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 5-position with a butyl group.^[1] This substitution pattern is key to its chemical behavior and utility in synthesis.

The primary identifiers for this compound are:

- IUPAC Name: **5-butyl-2-methylpyridine**^[2]

- CAS Number: 702-16-9[\[2\]](#)[\[3\]](#)
- Synonyms: 2-Methyl-5-butylpyridine, 5-Butyl-2-picoline[\[1\]](#)[\[3\]](#)

Caption: Chemical structure of **5-Butyl-2-methylpyridine**.

Physicochemical Properties

The compound is a colorless to pale yellow liquid with a characteristic odor.[\[1\]](#) The presence of the n-butyl group lends significant hydrophobic character, while the nitrogen atom in the pyridine ring allows for hydrogen bonding, influencing its solubility profile.[\[1\]](#) It is stable under standard conditions but should be handled with care due to its potential toxicity.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ N	[2] [3] [4]
Molecular Weight	149.23 g/mol	[2] [3] [4]
Boiling Point	217.8 °C	[3]
Flash Point	85.6 °C	[3]
Density	0.943 g/cm ³ (at 25 °C)	[5]
Appearance	Colorless to pale yellow liquid	[1]
InChI Key	GSYSNSTWMPZEQK-UHFFFAOYSA-N	[1] [2] [6]
SMILES	CCCCC1=CN=C(C=C1)C	[1] [2] [3]

Spectral Characterization

Spectroscopic analysis is fundamental for the verification and quality control of **5-Butyl-2-methylpyridine**. While detailed spectral data requires direct experimental acquisition, the expected characteristics can be inferred from its structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying this compound.

- Molecular Ion Peak (M⁺): Expected at m/z = 149, corresponding to the molecular weight.[2]
- Major Fragments: The most abundant fragment is typically observed at m/z = 106.[2] This corresponds to the loss of a propyl group (C₃H₇) via benzylic cleavage, a common fragmentation pathway for alkyl-substituted aromatic rings. Other significant peaks are observed at m/z = 107, 77, and 79.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butyl and methyl groups. Protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The protons of the butyl chain and the methyl group will appear in the upfield region (typically δ 0.9-2.8 ppm).
- ¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule, assuming a standard solvent like CDCl₃.[4] The aromatic carbons will resonate in the downfield region (δ 120-160 ppm), while the aliphatic carbons will be found in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

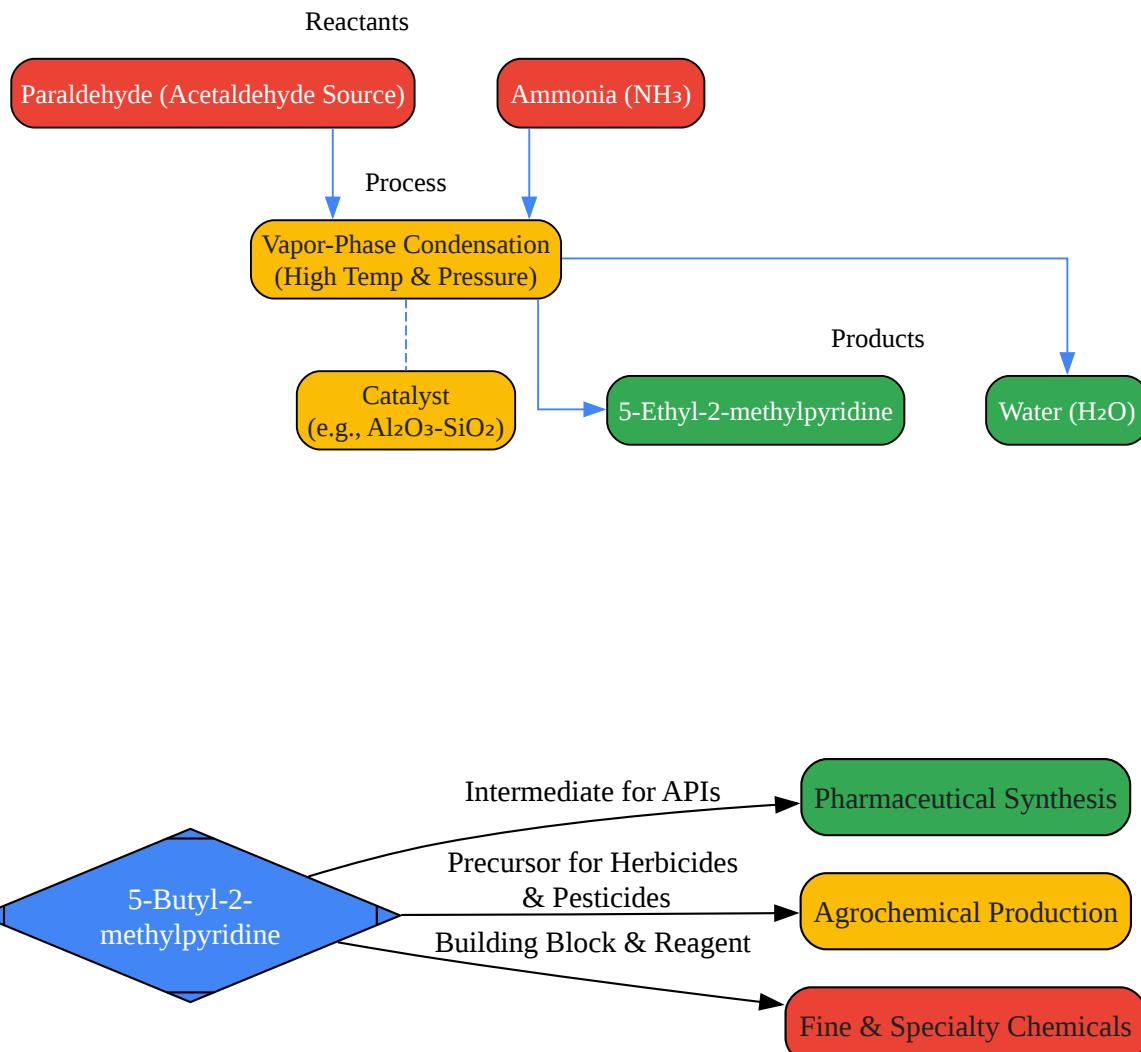
- C-H stretching (aromatic): Just above 3000 cm⁻¹
- C-H stretching (aliphatic): Just below 3000 cm⁻¹
- C=C and C=N stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.
- C-H bending: In the fingerprint region below 1400 cm⁻¹.

Protocol: General Method for Spectroscopic Data Acquisition

This protocol provides a generalized workflow for obtaining spectroscopic data, adaptable for instruments from various manufacturers.

- Sample Preparation:
 - NMR: Dissolve 5-10 mg of **5-Butyl-2-methylpyridine** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.[\[7\]](#)
 - GC-MS: Prepare a dilute solution (e.g., 100 $\mu\text{g/mL}$) in a volatile organic solvent like dichloromethane or methanol.[\[7\]](#)
 - IR (ATR): Place a single drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition:
 - NMR: Record spectra on a 400 MHz or higher spectrometer. Acquire standard ^1H , ^{13}C , and 2D spectra (e.g., COSY, HSQC) for full structural assignment.
 - GC-MS: Inject 1 μL of the prepared solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature gradient appropriate for the compound's boiling point (e.g., starting at 50°C, ramping to 250°C).
 - IR: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .[\[7\]](#)
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR; vendor-specific software for MS and IR) to perform phase correction, baseline correction, peak picking, and integration.

Chemical Reactivity and Synthesis


The reactivity of **5-Butyl-2-methylpyridine** is governed by the pyridine ring and its alkyl substituents. The nitrogen atom is basic and can be protonated or alkylated. The ring can

undergo electrophilic substitution, although it is less reactive than benzene. The alkyl groups can also participate in reactions.

- Dehydrogenation: The compound can undergo dehydrogenation to form 2,5-dimethylpyridine.[\[3\]](#)
- Organometallic Reactions: It is known to react with magnesium metal to form an organometallic intermediate.[\[3\]](#)

Illustrative Synthesis Pathway

While specific synthesis routes for **5-Butyl-2-methylpyridine** are proprietary, a common industrial method for producing related alkylpyridines is the Chichibabin pyridine synthesis. For example, the analogous compound 5-ethyl-2-methylpyridine is produced by the condensation of paraldehyde (an acetaldehyde trimer) with ammonia.[\[8\]](#) This reaction demonstrates the efficient construction of the pyridine ring from simple, readily available precursors.[\[8\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 702-16-9: 5-Butyl-2-methylpyridine | CymitQuimica [cymitquimica.com]
- 2. 5-Butyl-2-methylpyridine | C10H15N | CID 69704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Butyl-2-methyl-pyridine | 702-16-9 | FB52373 | Biosynth [biosynth.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bocsci.com [bocsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [5-Butyl-2-methylpyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582454#5-butyl-2-methylpyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com